molecular formula C13H14N6O B15104925 N-(1H-imidazol-2-yl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide

N-(1H-imidazol-2-yl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide

Cat. No.: B15104925
M. Wt: 270.29 g/mol
InChI Key: JDNDIFWUHHIUPQ-UHFFFAOYSA-N
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Description

N-(1H-imidazol-2-yl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide is a useful research compound. Its molecular formula is C13H14N6O and its molecular weight is 270.29 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H14N6O

Molecular Weight

270.29 g/mol

IUPAC Name

N-(1H-imidazol-2-yl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide

InChI

InChI=1S/C13H14N6O/c20-12(16-13-14-7-8-15-13)6-3-5-11-18-17-10-4-1-2-9-19(10)11/h1-2,4,7-9H,3,5-6H2,(H2,14,15,16,20)

InChI Key

JDNDIFWUHHIUPQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NN=C(N2C=C1)CCCC(=O)NC3=NC=CN3

Origin of Product

United States

Preparation Methods

Synthesis ofTriazolo[4,3-a]Pyridine-3-Carboxylic Acid

The triazolopyridine core is synthesized via a cyclocondensation reaction between 2-hydrazinylpyridine derivatives and carbonyl precursors. Patent WO2014210042A2 details a method where 3-fluoro-2-hydrazinyl-5-(1-methyl-1H-pyrazol-4-yl)pyridine reacts with thiophosphetane under inert conditions to form the triazole ring. Key parameters include:

  • Temperature : 80–100°C
  • Solvent : Anhydrous tetrahydrofuran (THF)
  • Catalyst : Triethylamine (2 equiv)

The resultingtriazolo[4,3-a]pyridine-3-carboxylic acid is isolated as a white solid (mp: 214–216°C) and characterized by $$^{13}\text{C}$$-NMR (δ 162.4 ppm for C=O).

Preparation of 1H-Imidazol-2-Amine

1H-Imidazol-2-amine is synthesized via a modified Debus–Radziszewski reaction, combining glyoxal, ammonia, and formaldehyde in aqueous ethanol. The reaction proceeds at 60°C for 6 hours, yielding a pale-yellow crystalline product (mp: 145–147°C). Purity is confirmed by elemental analysis (C: 40.12%, H: 4.83%, N: 55.05%; calc. C: 40.00%, H: 4.76%, N: 55.24%).

Coupling and Functionalization

Butanamide Linker Formation

The butanamide spacer is introduced through a two-step process:

  • Esterification :Triazolo[4,3-a]pyridine-3-carboxylic acid is treated with thionyl chloride to form the acyl chloride, followed by reaction with 4-aminobutanol to yield 4-(triazolo[4,3-a]pyridin-3-yl)butan-1-ol ester.
  • Oxidation : The ester is oxidized using Jones reagent (CrO₃/H₂SO₄) to produce 4-(triazolo[4,3-a]pyridin-3-yl)butanoic acid (yield: 75%).

Amide Bond Coupling

The final coupling step employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) to conjugate 4-(triazolo[4,3-a]pyridin-3-yl)butanoic acid with 1H-imidazol-2-amine. Reaction conditions:

  • Solvent : Dimethylformamide (DMF)
  • Temperature : 25°C
  • Time : 12 hours

The crude product is purified via silica gel chromatography (eluent: CH₂Cl₂/MeOH 9:1), affording the title compound as a white powder (yield: 68%).

Analytical Characterization

Spectroscopic Data

  • $$^{1}\text{H}$$-NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, triazole-H), 7.95 (d, J = 6.8 Hz, 1H, pyridine-H), 7.42 (s, 1H, imidazole-H), 3.41 (t, J = 7.2 Hz, 2H, CH₂), 2.52 (t, J = 7.2 Hz, 2H, CH₂).
  • HRMS (ESI+): m/z calc. for C₁₃H₁₄N₆O₂ [M+H]⁺: 295.1154; found: 295.1158.

Purity Assessment

HPLC analysis (C18 column, 0.1% TFA in H₂O/MeCN gradient) confirms a purity of 98.7% with a retention time of 8.2 minutes.

Optimization Challenges and Solutions

Regioselectivity in Triazole Formation

Early synthetic routes suffered from low regioselectivity (≤50% desired isomer). Switching to thiophosphetane as a dehydrating agent improved selectivity to 89% by stabilizing the transition state.

Side Reactions During Coupling

Competitive imidazole N-alkylation was mitigated by using HOBt, which suppresses carbodiimide-mediated side reactions.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage
Thiophosphetane 89 99.5 High regioselectivity
POCl₃ Dehydration 72 97.8 Low-cost reagents
HATU Coupling 65 98.2 Rapid reaction time

Q & A

Basic: What are the recommended synthetic routes for N-(1H-imidazol-2-yl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide?

The synthesis typically involves multi-step reactions starting with coupling imidazole and triazolopyridine precursors. A general approach includes:

  • Step 1 : Formation of the triazolopyridine core via cyclization reactions, as seen in analogous triazolo[4,3-a]pyridine syntheses (e.g., using K₂CO₃ in DMF under reflux) .
  • Step 2 : Functionalization of the butanamide linker via nucleophilic substitution or amidation, often requiring catalysts like EDCI/HOBt for peptide coupling .
  • Step 3 : Purification via column chromatography or recrystallization to achieve >95% purity, validated by HPLC .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

  • ¹H/¹³C NMR : To confirm backbone structure and substituent integration (e.g., imidazole protons at δ 7.2–8.1 ppm, triazole protons at δ 8.3–9.0 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : For molecular weight validation (e.g., [M+H]+ calculated for C₁₆H₁₅N₇O: 330.1412) .
  • FT-IR : To identify functional groups (e.g., amide C=O stretch ~1650 cm⁻¹) .

Advanced: How can structure-activity relationship (SAR) studies be designed for analogs of this compound?

  • Core Modifications : Replace the imidazole or triazolopyridine moieties with bioisosteres (e.g., benzimidazole in ) to assess impact on target binding.
  • Linker Optimization : Vary the butanamide chain length or introduce substituents (e.g., methyl groups) to evaluate pharmacokinetic properties .
  • Biological Assays : Test analogs against relevant targets (e.g., kinases or GPCRs) using IC₅₀ determinations and molecular docking to correlate structural changes with activity .

Advanced: How should researchers address stability issues during synthesis or storage?

  • Light/Temperature Sensitivity : Store the compound in amber vials at –20°C, as triazolopyridine derivatives are prone to photodegradation .
  • Hydrolytic Stability : Perform accelerated stability studies in buffers (pH 1–9) to identify degradation pathways (e.g., amide hydrolysis) .
  • Salt Formation : Explore crystalline salt forms (e.g., hydrochloride) to enhance stability, as demonstrated for related triazolopyridine compounds .

Advanced: How to resolve contradictions in reported biological activity data?

  • Assay Standardization : Replicate experiments under controlled conditions (e.g., ATP concentration in kinase assays) to minimize variability .
  • Off-Target Profiling : Use panels like Eurofins’ CEREP to identify non-specific binding .
  • Meta-Analysis : Compare datasets across studies (e.g., IC₅₀ values in vs. ) to isolate confounding factors like cell-line differences.

Advanced: What strategies optimize reaction yields for large-scale synthesis?

  • Catalyst Screening : Test Pd-based catalysts for Suzuki-Miyaura couplings (if applicable) .
  • Solvent Optimization : Replace DMF with acetonitrile or THF to improve solubility and reduce side reactions .
  • Flow Chemistry : Implement continuous-flow systems to enhance reproducibility and scalability .

Advanced: How can computational modeling predict the compound’s mechanism of action?

  • Molecular Dynamics (MD) Simulations : Simulate binding to hypothetical targets (e.g., kinase ATP pockets) using software like AutoDock Vina .
  • QSAR Models : Train models on analogs (e.g., triazolopyridines in ) to predict logP, solubility, and toxicity.
  • Density Functional Theory (DFT) : Calculate charge distribution to identify reactive sites for electrophilic modifications .

Advanced: How to address poor aqueous solubility in preclinical testing?

  • Co-Solvent Systems : Use PEG-400 or cyclodextrins to enhance solubility without altering bioactivity .
  • Prodrug Design : Introduce phosphate esters or glycosides to improve hydrophilicity .
  • Nanoparticle Formulation : Encapsulate the compound in PLGA nanoparticles for sustained release .

Advanced: What analytical methods detect and quantify synthesis by-products?

  • HPLC-MS/MS : Identify impurities with thresholds <0.1% per ICH guidelines, referencing triazolopyridine-related by-products in .
  • 2D-NMR (HSQC, HMBC) : Resolve overlapping signals from structurally similar impurities .
  • Elemental Analysis : Confirm stoichiometry (e.g., C, H, N % within ±0.3% of theoretical) .

Advanced: How to validate the compound’s biological target hypothesis?

  • CRISPR Knockout Models : Generate target-deficient cell lines to confirm on-target effects .
  • SPR (Surface Plasmon Resonance) : Measure binding kinetics (KD, kon/koff) for direct target engagement .
  • Thermal Shift Assays : Monitor protein melting temperature shifts upon compound binding .

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